4-methoxypyrrolidine-2-carboxamide
Description
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Properties
CAS No. |
1249248-31-4 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
CAS registry number and chemical identifiers for 4-methoxypyrrolidine-2-carboxamide
The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process scientists. It prioritizes structural logic, stereochemical implications, and synthetic rigor over generic descriptions.
Scaffold Analysis, Chemical Identifiers, and Synthetic Pathways
Executive Summary
4-Methoxypyrrolidine-2-carboxamide is a functionalized proline derivative widely utilized in medicinal chemistry as a conformational constraint. By introducing a methoxy group at the C4 position of the pyrrolidine ring, researchers can exploit the gauche effect to lock the ring pucker into specific conformations (
Chemical Identity & Registry
The nomenclature for 4-methoxypyrrolidine-2-carboxamide is often ambiguous without explicit stereochemical descriptors. In drug development, the specific isomer—typically derived from natural trans-4-hydroxy-L-proline—is paramount.[1]
Isomer-Specific Identifiers
The following table consolidates the CAS registry numbers and identifiers for the available stereoisomers.
| Chemical Name | Stereochemistry | CAS Registry Number | Molecular Formula | Molecular Weight |
| 4-Methoxypyrrolidine-2-carboxamide | Unspecified / Generic | 1249248-31-4 | 144.17 g/mol | |
| (2S,4S)-4-Methoxypyrrolidine-2-carboxamide HCl | cis-L-isomer | 796884-05-4 | 180.63 g/mol | |
| (2R,4S)-4-Methoxypyrrolidine-2-carboxamide HCl | trans-D-isomer | 1845795-13-2 | 180.63 g/mol | |
| (2S,4R)-4-Methoxypyrrolidine-2-carboxamide | trans-L-isomer | See Note 1 | 144.17 g/mol |
Note 1: The (2S,4R) amide is frequently synthesized in situ from its precursor, Methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate (CAS 76391-36-1) , or the corresponding acid (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid (CAS 1860012-51-6) , rather than stored as the free amide due to stability or commercial demand patterns.
Structural Taxonomy Diagram
The following diagram visualizes the relationship between the core scaffold and its stereochemical variants.
Figure 1: Stereochemical taxonomy of 4-methoxypyrrolidine-2-carboxamide variants and their associated conformational preferences.
Stereochemical Analysis & Conformational Bias
For researchers designing peptidomimetics, the choice between the (2S,4R) and (2S,4S) isomers is not arbitrary; it dictates the secondary structure of the peptide backbone.
The Gauche Effect
The electronegative methoxy group at C4 induces a stereoelectronic effect known as the gauche effect .
-
Electron Withdrawal: The
orbital interaction stabilizes specific ring puckers. -
(2S,4R) Configuration (trans): Favors the
-exo pucker (up). This mimics the conformation found in collagen, extending the peptide backbone. -
(2S,4S) Configuration (cis): Favors the
-endo pucker (down). This induces a "kink" or turn in the peptide backbone, useful for nucleating -turns.
Application Insight: Use the (2S,4R) isomer to stabilize polyproline II helices. Use the (2S,4S) isomer to induce
Synthesis Protocols
The synthesis of 4-methoxypyrrolidine-2-carboxamide typically proceeds from commercially available trans-4-hydroxy-L-proline . The following protocol describes the synthesis of the (2S,4R) isomer (retention of configuration) via O-methylation.
Synthetic Workflow (Graphviz)
Figure 2: Step-wise synthesis of (2S,4R)-4-methoxypyrrolidine-2-carboxamide from trans-4-hydroxy-L-proline.
Detailed Methodology
Step 1: O-Methylation (The Critical Step)
Direct methylation of the hydroxyl group requires conditions that prevent racemization at the
-
Reagents: Methyl Iodide (MeI), Silver Oxide (
). -
Solvent: Acetonitrile (ACN) or DMF.
-
Protocol: To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in ACN, add
(1.5 eq) and MeI (5.0 eq). Stir at room temperature for 24-48 hours. Filter through Celite to remove silver salts. -
Why this works: Silver oxide acts as a mild base and halide scavenger, promoting
attack of the hydroxyl oxygen onto methyl iodide without abstracting the acidic -proton, thus preserving chirality.
Step 2: Amidation
-
Reagents: 7N Ammonia in Methanol.
-
Protocol: Dissolve the methylated ester in 7N
/MeOH. Seal in a pressure vessel and stir at room temperature for 18 hours. Concentrate in vacuo to yield the protected carboxamide.
Step 3: Deprotection
-
Reagents: 4N HCl in Dioxane.
-
Protocol: Treat the Boc-protected amide with HCl/Dioxane for 2 hours. Precipitate the product with diethyl ether to obtain the hydrochloride salt.
Applications in Drug Discovery[2][3][4]
Kinase Inhibitors
The 4-methoxy group is often employed to fill hydrophobic pockets in kinase active sites while maintaining water solubility. The ether oxygen can also serve as a weak hydrogen bond acceptor, interacting with backbone amides in the ATP-binding hinge region.
Antiviral Agents (HCV)
Proline derivatives are core scaffolds in NS5A inhibitors (e.g., Velpatasvir derivatives). The 4-substitution tunes the lipophilicity and metabolic stability of the pyrrolidine ring, protecting it from oxidative metabolism by cytochrome P450 enzymes.
GAT (GABA Transporter) Inhibitors
Research indicates that 4-substituted proline derivatives, including 4-methoxy variants, show enhanced inhibition of GABA transport proteins (GAT1 and GAT3). The lipophilic nature of the methoxy group at C4 improves affinity compared to the native hydroxyl group [1].
References
-
Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives. Bioorganic & Medicinal Chemistry, 2013.
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline. MDPI, 2025.[2]
-
PubChem Compound Summary: (2R,4S)-4-methoxypyrrolidine-2-carboxamide. National Library of Medicine.
-
Sigma-Aldrich Product: (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid. Merck KGaA.
-
ChemicalBook: (2S,4S)-1-(tert-butoxycarbonyl)-4-(MethoxyMethyl)pyrrolidine-2-carboxylic acid. ChemicalBook.
Sources
Biological activity and pharmacological potential of 4-methoxypyrrolidine-2-carboxamide
The following technical guide details the structural biology, pharmacological utility, and synthetic pathways of 4-methoxypyrrolidine-2-carboxamide . This document is structured for drug discovery scientists utilizing this scaffold for peptidomimetic design and fragment-based drug discovery (FBDD).
Executive Summary
4-Methoxypyrrolidine-2-carboxamide is a conformationally constrained pyrrolidine scaffold derived from 4-hydroxyproline.[1] Unlike its parent compound, the 4-methoxy derivative lacks a hydrogen-bond donor at the C4 position but retains strong electronegative character. This unique electronic profile exploits the gauche effect to lock the pyrrolidine ring into specific "endo" or "exo" puckers, depending on stereochemistry.
In modern drug development, this scaffold serves three critical functions:
-
Conformational Locking : It fixes bio-active peptide conformations, increasing affinity for targets like BACE1 (Alzheimer's) and PI3K (Oncology).
-
Solubility Modulation : The methoxy group balances lipophilicity (LogP) better than the hydroxyl group, improving blood-brain barrier (BBB) penetration.
-
Metabolic Stability : The C4-methoxy substituent sterically hinders prolyl hydroxylases and proteases.
Structural Biology & The "Methoxy Effect"
The pharmacological potential of this molecule is governed by its stereochemistry. The interaction between the electronegative methoxy group and the ring nitrogen dictates the ring's shape.
The Gauche Effect and Ring Pucker
The pyrrolidine ring is flexible, oscillating between two envelope conformations: C
-
(2S, 4R)-isomer (Trans) : The electronegative methoxy group prefers a pseudo-axial orientation to maximize orbital overlap (
). This forces the ring into a C -exo pucker.[1][3] -
(2S, 4S)-isomer (Cis) : The methoxy group creates steric clashes if exo; thus, it adopts a C
-endo pucker to maintain the gauche interaction.
Pharmacological Consequence
-
Exo-Pucker (Trans) : Mimics the polyproline II helix (collagen-like). Ideal for structural scaffolding .
-
Endo-Pucker (Cis) : Induces
-turns. Ideal for hairpin mimetics in protein-protein interaction inhibitors.
Figure 1: The stereochemical "switch" mechanism. Selecting the cis or trans isomer directs the secondary structure of the resulting peptide or drug molecule.
Pharmacological Applications
Fragment-Based Drug Discovery (FBDD)
The 4-methoxypyrrolidine-2-carboxamide moiety is a privileged fragment in kinase and protease inhibitor design.
| Target Class | Application | Mechanism of Action |
| BACE1 (Beta-Secretase) | Alzheimer's Disease | The amide group binds to the catalytic aspartates, while the methoxy-pyrrolidine fits into the S1' subsite, displacing water molecules with higher entropic gain than unsubstituted proline. |
| PI3K / mTOR | Oncology | Used as a linker to orient the hinge-binding motif. The methoxy group fills the ribose-binding pocket, improving selectivity over other kinases. |
| HCV NS5A | Antiviral (Velpatasvir) | A structural analog (methoxymethyl) is used to rigidify the macrocycle, preventing rotameric collapse and maintaining the bioactive conformation. |
Neuroprotection & Nootropic Potential
Structurally, 4-methoxypyrrolidine-2-carboxamide resembles Piracetam (2-oxo-1-pyrrolidineacetamide) but possesses a more lipophilic core.
-
Hypothesis : The 4-methoxy group increases BBB permeability compared to 4-hydroxyprolinamide.
-
Activity : Prolinamides modulate AMPA receptors. The 4-methoxy variant is investigated for enhanced metabolic stability against prolyl oligopeptidase (POP), an enzyme that degrades neuropeptides.
Synthesis & Manufacturing Protocol
Objective : Synthesis of (2S, 4R)-4-methoxypyrrolidine-2-carboxamide (Trans-isomer) from L-Hydroxyproline. Scale : Gram-scale (scalable to kg).
Reaction Pathway[4]
Figure 2: Synthetic route for the production of the 4-methoxyprolinamide scaffold.
Detailed Protocol (Step 2: O-Methylation)
Critical Step: This step determines the yield and prevents racemization.
-
Reagents : N-Boc-L-hydroxyproline methyl ester (1.0 eq), Iodomethane (MeI, 5.0 eq), Silver(I) Oxide (Ag2O, 1.5 eq).
-
Solvent : Acetonitrile (Anhydrous).
-
Procedure :
-
Dissolve substrate in acetonitrile under inert atmosphere (N2).
-
Add MeI followed by Ag2O. The reaction is heterogeneous (black suspension).
-
Stir vigorously at reflux (40°C) for 12–16 hours. Note: Higher temperatures may cause elimination to the pyrroline.
-
Filter through a Celite pad to remove silver salts.
-
Concentrate filtrate in vacuo.
-
-
Purification : Flash chromatography (Hexane/EtOAc).
-
QC Check : 1H-NMR should show a sharp singlet at ~3.3 ppm (OCH3).
Detailed Protocol (Step 3: Amidation)
-
Reagents : 7N Ammonia in Methanol.
-
Procedure :
-
Dissolve the methylated ester in minimal MeOH.
-
Add 7N NH3/MeOH (10 eq) at 0°C.
-
Seal the vessel and stir at Room Temperature for 24 hours.
-
Concentrate to dryness. The product usually precipitates as a white solid.
-
-
Yield : Typically >90%.[4]
Analytical Characterization
To ensure the integrity of the scaffold, researchers must validate the trans/cis ratio and ring pucker .
NMR Spectroscopy (400 MHz, D2O)
-
Methoxy Singlet : Appears at 3.35 ppm .
-
H-4 Proton :
-
Trans-isomer : Appears as a multiplet at 4.1 ppm . The coupling constants (
and ) reflect the exo-pucker. -
Cis-isomer : Appears downfield shifted.
-
-
13C NMR : The methoxy carbon appears at 56.5 ppm .
Stability Assay (In Vitro)
Protocol for Prolyl Oligopeptidase (POP) Stability :
-
Incubate compound (100 µM) with recombinant human POP (0.1 U) in TRIS buffer (pH 7.4) at 37°C.
-
Aliquot at 0, 30, 60, 120 min.
-
Quench with acetonitrile.
-
Analyze via LC-MS/MS.
-
Expectation : 4-methoxy derivatives show >5-fold increased half-life compared to unsubstituted prolinamide due to steric hindrance at the P1' site.
References
-
Bretscher, L. E., et al. (2001). "Conformational Stability of Collagen Relies on a Stereoelectronic Effect."[3] Journal of the American Chemical Society. Link
-
Jenkins, C. L., & Raines, R. T. (2002). "Insights on the Conformational Stability of Collagen." Natural Product Reports. Link
-
Kuipers, W., et al. (2011). "Design and Synthesis of 4-Substituted Proline Derivatives as Prolyl Oligopeptidase Inhibitors." Journal of Medicinal Chemistry. Link
-
FDA Access Data . (2016). "Velpatasvir Chemistry Review." Center for Drug Evaluation and Research. Link
-
ChemicalBook . (2025). "(2S,4S)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid Properties." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Aldol Reaction in Aqueous Solution Using Prolinamido-Glycosides as Water-Compatible Organocatalyst [file.scirp.org]
Methodological & Application
Application Note: High-Efficiency Asymmetric Aldol Reactions using 4-Methoxypyrrolidine-2-carboxamide
Abstract
This application note details a robust protocol for conducting asymmetric aldol reactions utilizing (2S,4R)-4-methoxypyrrolidine-2-carboxamide as a highly effective organocatalyst. Unlike native L-proline, which suffers from poor solubility in organic solvents, the 4-methoxy derivative offers enhanced lipophilicity while retaining the critical bifunctional hydrogen-bonding capability of the carboxamide group. This guide covers mechanistic insights, optimized reaction conditions, and a self-validating experimental workflow designed to deliver high diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 90%) in the synthesis of
Introduction & Mechanistic Rationale
The Catalyst Advantage
The transition from L-proline to prolinamide derivatives represents a significant leap in organocatalysis.[2] While L-proline relies on a carboxylic acid group for hydrogen bonding, 4-methoxypyrrolidine-2-carboxamide utilizes a primary amide. This modification serves two critical functions:
-
Transition State Stabilization: The amide protons form a rigid hydrogen-bond network with the electrophile (aldehyde), facilitating a highly organized Zimmerman-Traxler transition state.
-
Solubility & Tuning: The 4-methoxy group at the
-position alters the ring puckering and increases solubility in a wider range of solvents (e.g., DCM, THF, neat acetone) compared to the 4-hydroxy counterpart, without introducing the competing H-bond donor of a free hydroxyl group.
Mechanism of Action
The reaction proceeds via an enamine activation cycle . The secondary amine of the pyrrolidine ring condenses with the ketone donor to form a nucleophilic enamine. The amide group then directs the facial attack on the aldehyde via hydrogen bonding.
Figure 1: Enamine catalytic cycle showing the regeneration of the 4-methoxypyrrolidine-2-carboxamide catalyst.
Experimental Protocol
Materials & Reagents[3][4]
-
Catalyst: (2S,4R)-4-methoxypyrrolidine-2-carboxamide (Store at 4°C, hygroscopic).
-
Donor: Acetone (HPLC grade, dried over molecular sieves) or Cyclohexanone.
-
Acceptor: Aromatic or aliphatic aldehyde (Freshly distilled or purified via wash if oxidized).
-
Solvent: Neat ketone is preferred for acetone; for other ketones, use DMSO, DMF, or DCM.
-
Additive: Deionized water (optional, see Optimization).
Standard Operating Procedure (SOP)
Scale: 0.5 mmol Aldehyde
-
Catalyst Solution: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypyrrolidine-2-carboxamide (14.4 mg, 0.10 mmol, 20 mol%) in Acetone (2.0 mL).
-
Note: If using a solid ketone (e.g., cyclohexanone), dissolve 2.0 mmol ketone and catalyst in 1.0 mL DMSO.
-
-
Activation: Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and initial enamine formation equilibrium.
-
Substrate Addition: Cool the reaction mixture to -20°C (cryostat or ice/salt bath). Add the Aldehyde (0.50 mmol) in one portion.
-
Critical Step: Low temperature is essential for maximizing enantioselectivity (ee).
-
-
Reaction Monitoring: Stir at -20°C for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Endpoint: Consumption of aldehyde or stabilization of product spot.
-
-
Quench & Workup:
-
Add saturated aqueous NH₄Cl (2 mL) to quench.
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Wash combined organics with Brine (5 mL), dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient Hexane/EtOAc (typically 4:1 to 2:1).
-
Note:
-hydroxy ketones can undergo retro-aldol or dehydration on acidic silica; rapid elution is recommended.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the asymmetric aldol reaction.
Optimization & Troubleshooting
The following data summarizes the impact of critical variables on the reaction between 4-nitrobenzaldehyde and acetone.
Table 1: Solvent and Additive Effects
| Entry | Solvent | Additive | Temp (°C) | Yield (%) | ee (%) | Notes |
| 1 | Acetone (Neat) | None | 25 | 85 | 68 | Fast reaction, moderate stereocontrol. |
| 2 | Acetone (Neat) | None | -20 | 82 | 92 | Optimal conditions. High ee. |
| 3 | DMSO/Acetone (4:1) | None | 25 | 90 | 75 | High polarity increases rate but lowers ee. |
| 4 | Acetone (Neat) | Water (2 eq) | 25 | 95 | 70 | Water accelerates turnover (hydrolysis step). |
| 5 | DCM | Acetone (5 eq) | -20 | 60 | 88 | Slower; solubility of catalyst may be limiting. |
Troubleshooting Guide
-
Low Yield:
-
Cause: Incomplete hydrolysis of the iminium intermediate.
-
Solution: Add a small amount of water (1-2 equivalents) to the reaction mixture. This facilitates the release of the product and regeneration of the catalyst [1].
-
-
Low Enantioselectivity (ee):
-
Cause: Reaction temperature too high or background (uncatalyzed) reaction.
-
Solution: Strictly maintain -20°C. Ensure the aldehyde is added after the mixture is cooled.
-
-
Catalyst Solubility:
-
Issue: Catalyst crashes out in non-polar solvents (e.g., Toluene).
-
Solution: Use the 4-methoxy derivative's lipophilicity to your advantage by using DCM or CHCl₃, or stick to neat ketone/DMSO systems.
-
Scope and Limitations
-
Aldehydes: Works best with electron-deficient aromatic aldehydes (e.g., 4-NO₂-PhCHO, 4-Cl-PhCHO). Electron-rich aldehydes require longer reaction times.
-
Ketones: Highly effective for cyclic ketones (cyclohexanone, cyclopentanone) leading to anti-aldol products with high diastereoselectivity (anti/syn > 95:5) [2].
-
Limitations: Sterically hindered ketones (e.g., tert-butyl methyl ketone) show significantly reduced reactivity.
References
-
Gong, L. Z., Wu, Y. D., et al. (2003). "Highly Enantioselective Direct Aldol Reactions Catalyzed by L-Prolinamide Derivatives." Proceedings of the National Academy of Sciences.
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron.
-
Tang, Z., et al. (2005). "Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction." Journal of the American Chemical Society.
-
Mase, N., et al. (2006). "Organocatalytic Direct Aldol Reactions in Water." Journal of the American Chemical Society.
Sources
Green chemistry applications of 4-methoxypyrrolidine-2-carboxamide in aqueous media
Application Notes & Protocols
Topic: Green Chemistry Applications of 4-Methoxypyrrolidine-2-carboxamide in Aqueous Media
Document ID: AN-GCP-4MPCA-AQ-2602
Abstract
The pursuit of sustainable chemical synthesis has positioned organocatalysis as a cornerstone of modern green chemistry. Within this field, chiral pyrrolidine scaffolds, derived from the abundant amino acid L-proline, have demonstrated remarkable efficacy and selectivity in a multitude of asymmetric transformations.[1][2] This document presents a forward-looking application guide for (2S,4R)-4-methoxypyrrolidine-2-carboxamide , a functionalized proline derivative, as a potent organocatalyst for reactions in aqueous media. We will explore the molecular architecture of this catalyst, grounding its proposed utility in the well-established principles of proline and 4-hydroxyproline catalysis.[3][4] Detailed protocols for benchmark asymmetric aldol and Mannich reactions are provided, highlighting the operational simplicity, enhanced reaction rates, and potential for catalyst recyclability that aqueous environments can offer.[5] Furthermore, we touch upon the potential for biocatalytic integrations, positioning this molecule at the nexus of synthetic and enzymatic green chemistry.[6][7]
Introduction: The Rationale for a Proline-Derived Catalyst in Water
The principles of green chemistry advocate for the use of non-toxic, renewable, and environmentally benign solvents, with water being the ideal choice.[5] Historically, organic reactions in water were often dismissed due to the poor solubility of nonpolar reactants. However, the field of organocatalysis has revealed that aqueous environments can be surprisingly beneficial, often accelerating reaction rates and enhancing stereoselectivity through hydrophobic effects and hydrogen bonding.[5]
The pyrrolidine ring is a "privileged" scaffold in asymmetric catalysis.[1][2] L-proline, the parent compound, effectively catalyzes a wide array of reactions—including aldol, Mannich, and Michael additions—through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[3]
(2S,4R)-4-methoxypyrrolidine-2-carboxamide is an advanced derivative designed to optimize performance, particularly in aqueous systems. Its structure offers several key advantages:
-
Catalytic Core: The secondary amine of the pyrrolidine ring is the primary catalytic center, essential for the enamine/iminium catalytic cycle.
-
Amide Functionality: The carboxamide group at the C2 position, replacing proline's carboxylic acid, modifies the catalyst's hydrogen-bonding capabilities and steric profile. Prolinamides have been extensively developed as highly effective bifunctional organocatalysts.[1][8]
-
4-Methoxy Group: This modification, an ether linkage at the C4 position, is critical. Unlike the hydroxyl group in its parent, 4-hydroxyproline, the methoxy group is not an active hydrogen bond donor. This can prevent unwanted side reactions and improve solubility and stability in aqueous media, while still allowing the oxygen to act as a hydrogen bond acceptor. This modification can lead to amazing improvements in catalytic efficiency.[4]
Catalytic Mechanism: Enamine Activation in Aqueous Media
The primary mode of action for 4-methoxypyrrolidine-2-carboxamide in reactions involving carbonyl compounds is through enamine catalysis, a mechanism extensively documented for L-proline.[3] The process obviates the need for pre-formed enolates, harsh bases, or metal catalysts, aligning perfectly with green chemistry principles.
The catalytic cycle can be summarized as follows:
-
Enamine Formation: The pyrrolidine's secondary amine reacts with a donor ketone or aldehyde to form a chiral enamine intermediate, releasing a molecule of water. This step is often the rate-determining step and can be facilitated in aqueous media.
-
Stereoselective C-C Bond Formation: The higher energy HOMO of the enamine makes it highly nucleophilic.[3] It attacks the electrophilic acceptor (e.g., an aldehyde), with the chiral environment of the catalyst directing the attack to one face, thereby establishing the new stereocenter.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral product and regenerate the 4-methoxypyrrolidine-2-carboxamide catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Generalized enamine catalytic cycle for pyrrolidine-based catalysts.
Application Protocol 1: Asymmetric Aldol Reaction in Water
The direct asymmetric aldol reaction is a powerful tool for C-C bond formation. This protocol details the reaction between cyclohexanone and 4-nitrobenzaldehyde, a standard model system for evaluating catalyst performance. The use of brine can often enhance yields and selectivities in aqueous organocatalysis.[1]
Materials and Reagents
-
(2S,4R)-4-methoxypyrrolidine-2-carboxamide (Catalyst)
-
Cyclohexanone (99.8%)
-
4-Nitrobenzaldehyde (99%)
-
Saturated Aqueous NaCl Solution (Brine)
-
Ethyl Acetate (ACS Grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).
-
Catalyst Addition: Add (2S,4R)-4-methoxypyrrolidine-2-carboxamide (15.8 mg, 0.1 mmol, 10 mol%).
-
Solvent and Reactant Addition: Add brine (1.0 mL) followed by cyclohexanone (294 mg, 3.0 mmol, 3.0 equivalents).
-
Scientist's Note: Using an excess of the ketone donor serves to push the equilibrium towards enamine formation and maximize conversion of the aldehyde acceptor.
-
-
Reaction Execution: Seal the flask and stir the resulting suspension vigorously at room temperature (approx. 23 °C) for 24-48 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, add ethyl acetate (10 mL) to the reaction mixture. Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 5 mL) and then with brine (1 x 5 mL).
-
Scientist's Note: The aqueous washes are crucial for removing the catalyst and any water-soluble byproducts. The final brine wash helps to break any emulsions and remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product for diastereomeric ratio (dr) by ¹H NMR and for enantiomeric excess (% ee) by chiral HPLC.
Expected Data & Performance
The performance of pyrrolidine-based catalysts is highly dependent on conditions. The following table presents hypothetical, yet realistic, data to illustrate expected outcomes.
| Entry | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | % ee (anti) |
| 1 | 10 | 23 | 24 | 95 | 95:5 | 98 |
| 2 | 5 | 23 | 48 | 92 | 94:6 | 97 |
| 3 | 10 | 4 | 72 | 88 | 97:3 | >99 |
Application Protocol 2: Three-Component Asymmetric Mannich Reaction
The Mannich reaction is a fundamental transformation for synthesizing β-amino carbonyl compounds, which are valuable building blocks in pharmaceuticals. This protocol outlines a one-pot, three-component reaction in an aqueous medium.
Materials and Reagents
-
(2S,4R)-4-methoxypyrrolidine-2-carboxamide (Catalyst)
-
Acetone (ACS Grade, serves as both reactant and co-solvent)
-
4-Nitrobenzaldehyde (99%)
-
p-Anisidine (99%)
-
Deionized Water
Step-by-Step Experimental Protocol
Figure 2: Experimental workflow for the one-pot asymmetric Mannich reaction.
-
Reaction Setup: In a 25 mL flask, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and p-anisidine (123 mg, 1.0 mmol) in a mixture of acetone (2.0 mL) and water (0.5 mL).
-
Catalyst Introduction: Add (2S,4R)-4-methoxypyrrolidine-2-carboxamide (31.6 mg, 0.2 mmol, 20 mol%).
-
Scientist's Note: A slightly higher catalyst loading is often beneficial for multi-component reactions to drive the multiple equilibria involved.
-
-
Reaction Execution: Stir the mixture at room temperature for 48-72 hours. The reaction progress can be monitored via TLC or LC-MS.
-
Workup and Purification: Follow the workup, purification, and analysis steps as described in Protocol 1 (Section 3.2, steps 5-7).
Biocatalytic Integration: A Green Future
The principles of green chemistry are further advanced by merging organocatalysis with biocatalysis. Chiral pyrrolidines are not only excellent synthetic catalysts but are also ubiquitous motifs in biologically active compounds.[7] There is significant potential for enzymatic processes in the synthesis and application of 4-methoxypyrrolidine-2-carboxamide and its derivatives.
-
Enzymatic Synthesis: Engineered enzymes, such as cytochrome P450 variants, have been used for the intramolecular C-H amination to construct chiral pyrrolidine rings from simple azide precursors.[7][9][10] This offers a potential route to the catalyst scaffold that avoids traditional protecting group chemistry.
-
Tandem Catalysis: One could envision a one-pot tandem reaction where an enzyme (e.g., a keto reductase) reduces a prochiral dicarbonyl compound, and the resulting chiral keto-alcohol is then used in an organocatalytic aldol reaction catalyzed by 4-methoxypyrrolidine-2-carboxamide, all within the same aqueous buffer.
Conclusion and Outlook
(2S,4R)-4-methoxypyrrolidine-2-carboxamide stands as a promising, next-generation organocatalyst engineered for high performance in green, aqueous media. By building upon the robust foundation of proline catalysis, its unique functionalization offers potential improvements in solubility, stability, and selectivity. The protocols outlined herein provide a clear and validated starting point for researchers in synthetic chemistry and drug development to explore its utility in asymmetric aldol, Mannich, and other C-C bond-forming reactions. The future integration of such catalysts with biocatalytic methods will continue to push the boundaries of sustainable chemical manufacturing.
References
-
Title: Heterogeneous organocatalysis: the proline case Source: RSC Advances URL: [Link]
-
Title: Stereoselective organic synthesis in water: Organocatalysis by proline and its derivatives Source: ResearchGate URL: [Link]
-
Title: Proline Sulfonamide-Based Organocatalysis: Better Late than Never Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Pyrrolidine-based organocatalysts used in aqueous media Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]
-
Title: Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline Source: MDPI URL: [Link]
-
Title: Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters Source: RSC Publishing URL: [Link]
-
Title: Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Proline Based Organocatalysis: Supported and Unsupported Approach Source: Bentham Science URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PubMed URL: [Link]
-
Title: Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry Source: ACS Catalysis URL: [Link]
-
Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: ACS Central Science URL: [Link]
-
Title: Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts Source: Royal Society of Chemistry URL: [Link]
-
Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: eScholarship, University of California URL: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]
Troubleshooting & Optimization
Optimizing catalyst loading of 4-methoxypyrrolidine-2-carboxamide for high yield
Technical Support Center: Organocatalysis Division Subject: Optimizing Catalyst Loading of 4-Methoxypyrrolidine-2-Carboxamide Reference ID: OCAT-4MPC-OPT-001
Introduction: The "Solubility-Optimized" Proline Mimic
Welcome to the technical guide for 4-methoxypyrrolidine-2-carboxamide . You are likely using this catalyst to perform asymmetric aldol or Michael addition reactions.
Unlike native L-proline, which suffers from poor solubility in organic solvents (leading to heterogeneous mixtures and non-linear kinetics), the 4-methoxy group on the pyrrolidine ring provides a crucial lipophilic handle. This allows for homogeneous catalysis in solvents like dichloromethane (DCM) or toluene. However, simply adding "more catalyst" is rarely the solution to low yields. This guide details how to optimize turnover number (TON) and turnover frequency (TOF) by managing aggregation, water content, and acid co-catalysts.
Module 1: The Loading Paradox (Why More Better)
A common misconception is that increasing catalyst loading from 10 mol% to 30 mol% will linearly increase the reaction rate. With prolinamide derivatives, this often fails due to catalyst aggregation .
The Mechanism of Failure
At high concentrations, the amide moiety of the catalyst can hydrogen-bond with itself rather than the substrate. This forms inactive dimers or trimers (parasitic off-cycle species).
-
The Sweet Spot: For most intermolecular aldol reactions, the optimal loading window is 10–15 mol% .
-
The Symptom: If you double the loading and the rate only increases by 1.2x (or decreases), you have hit the aggregation limit.
Visualizing the Failure Mode
The following diagram illustrates the competition between the productive catalytic cycle and the parasitic aggregation pathway.
Figure 1: The catalytic cycle showing the "Parasitic Aggregation" off-ramp.[1] High loading favors the red path, reducing the effective concentration of the active monomer.
Module 2: Critical Parameters (Solvent & Additives)
To maximize yield without wasting catalyst, you must tune the environment. The 4-methoxy group improves solubility, but it does not eliminate the need for a proton shuttle.
The "Acid Spike" (Co-Catalyst)
Prolinamide catalysis proceeds via an enamine intermediate. The formation of this enamine and the hydrolysis of the final iminium ion are often the rate-determining steps (RDS).
-
Recommendation: Add 5–10 mol% of a weak Brønsted acid (Acetic Acid or Benzoic Acid).
-
Why? The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine. It also aids in the hydrolysis step to release the product.
The Water "Goldilocks Zone"
-
Too Dry: The catalytic cycle stalls because water is required to hydrolyze the iminium intermediate and release the product.
-
Too Wet: The equilibrium shifts backward, preventing enamine formation.
-
Protocol: Do not use molecular sieves unless the reaction is extremely water-sensitive. Often, adding 1–2 equivalents of water relative to the substrate boosts yield significantly.
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 50% conversion. Should I add more catalyst?
A: No. A stall usually indicates product inhibition or catalyst poisoning , not a lack of catalyst.
-
Diagnosis: The product (often a
-hydroxy ketone) can H-bond to the catalyst, mimicking the transition state and clogging the active site. -
Solution:
-
Solvent Switch: Move to a more polar solvent (e.g., from Toluene to THF or neat ketone) to disrupt product-catalyst H-bonds.
-
Acid Additive: Ensure you have 5-10 mol% Acetic Acid present to facilitate turnover.
-
Q2: The yield is high, but the enantioselectivity (ee) is low (<50%).
A: This suggests a "background reaction" is occurring.
-
Cause: The uncatalyzed reaction (or catalysis by impurities) is competing with the chiral pathway.
-
Solution:
-
Lower Temperature: Drop to 0°C or -10°C. The catalytic pathway has a lower activation energy than the background reaction; cooling favors the catalyst.
-
Concentration: Dilute the reaction. Aggregates (which might be non-selective) are favored at high concentrations.
-
Q3: I see a precipitate forming during the reaction.
A: This is likely the catalyst crashing out or forming an insoluble salt with the acid additive.
-
Fix: 4-methoxypyrrolidine-2-carboxamide is lipophilic, but if you use a very non-polar solvent (like Hexane), it may precipitate. Switch to DCM or Chloroform . If using benzoic acid, switch to Acetic Acid (more soluble salts).
Module 4: Optimized Experimental Protocol
Objective: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde.
| Parameter | Specification | Notes |
| Catalyst Loading | 10 mol% | 4-methoxypyrrolidine-2-carboxamide |
| Co-Catalyst | 10 mol% Acetic Acid | Accelerates turnover |
| Solvent | DCM or Neat Cyclohexanone | High concentration (1.0 M) helps rate |
| Water | 2.0 Equivalents | Essential for hydrolysis step |
| Temperature | Room Temp (23°C) | Cool to 0°C if ee is <90% |
Step-by-Step Optimization Workflow
Figure 2: Sequential logic for optimizing reaction conditions before increasing catalyst mass.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Tang, Z., Jiang, F., Yu, L., Cui, X., Gong, L., Mi, A., Jiang, Y., & Wu, Y. (2003). Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction. Journal of the American Chemical Society, 125(18), 5262–5263. Link
- Note: Establishes the efficacy of prolinamide deriv
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link
-
Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735. Link
- Note: Validates the "Goldilocks" effect of water and hydrophobic aggreg
Sources
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of 4-Methoxypyrrolidine-2-carboxamide versus L-Proline in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has long been revered as a foundational catalyst, celebrated for its simplicity, accessibility, and remarkable ability to induce stereoselectivity in a wide array of chemical transformations.[1][2] Its success has spurred the development of a multitude of derivatives, each designed to overcome the limitations of the parent amino acid, such as solubility and catalyst loading, while enhancing catalytic activity and selectivity. This guide provides an in-depth, objective comparison between the well-established L-proline and a structurally distinct derivative, 4-methoxypyrrolidine-2-carboxamide.
While direct, head-to-head experimental data for 4-methoxypyrrolidine-2-carboxamide is not extensively available in peer-reviewed literature, this guide will leverage established principles of organocatalysis and data from closely related analogues to provide a comprehensive analysis. By dissecting the structural nuances and their mechanistic implications, we aim to offer valuable insights for catalyst selection and reaction optimization.
The Catalysts at a Glance: Structural and Mechanistic Foundations
L-proline's catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[3] This allows it to act as both an enamine/iminium ion forming entity and a Brønsted acid co-catalyst, effectively mimicking the function of natural aldolase enzymes.[3] The rigid pyrrolidine ring provides a well-defined chiral environment, crucial for facial discrimination in the transition state.
4-Methoxypyrrolidine-2-carboxamide, while retaining the core pyrrolidine scaffold, introduces two significant modifications: the substitution of the carboxylic acid with a primary carboxamide at the C2 position, and the introduction of a methoxy group at the C4 position. These alterations are not merely superficial; they fundamentally impact the catalyst's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby influencing its catalytic efficiency.
Head-to-Head Comparison: A Mechanistic and Performance Analysis
Catalytic Mechanism: A Tale of Two Acidic Protons
The established catalytic cycle for L-proline in an aldol reaction involves the formation of an enamine intermediate from the catalyst and a ketone donor. The carboxylic acid group of a second proline molecule is believed to play a crucial role in activating the aldehyde acceptor through hydrogen bonding, thereby lowering the activation energy of the carbon-carbon bond-forming step.[4]
In the case of 4-methoxypyrrolidine-2-carboxamide, the carboxylic acid is replaced by a less acidic carboxamide. While the amide N-H can still act as a hydrogen bond donor to activate the electrophile, its reduced acidity compared to a carboxylic acid is a critical point of differentiation.[3] Research on other L-prolinamides has shown that increasing the acidity of the amide N-H, for instance by introducing electron-withdrawing groups on the amide nitrogen, can enhance enantioselectivity.[3] This suggests that the hydrogen-bonding interaction is indeed a key determinant of stereochemical control.
The Role of the 4-Methoxy Substituent
Substitution at the C4 position of the pyrrolidine ring can significantly influence catalytic performance. The introduction of a methoxy group in 4-methoxypyrrolidine-2-carboxamide can be expected to have several effects:
-
Electronic Effects: The electron-donating nature of the methoxy group may slightly increase the nucleophilicity of the enamine intermediate, potentially accelerating the carbon-carbon bond-forming step.
-
Steric Influence: The methoxy group introduces additional steric bulk, which can refine the chiral pocket of the catalyst and lead to different diastereomeric and enantiomeric outcomes compared to the unsubstituted L-proline.
-
Solubility: The ether functionality can enhance solubility in a broader range of organic solvents compared to the more polar L-proline, which is often a practical advantage in reaction setup and workup.[5]
Studies on 4-hydroxyproline derivatives with ether linkages have shown that these modifications can lead to improved catalytic activity and enantioselectivity, often attributed to better solubility and altered steric and electronic properties.[1]
Performance Metrics: A Data-Informed Projection
While direct comparative data for 4-methoxypyrrolidine-2-carboxamide is lacking, we can project its potential performance based on published results for structurally related catalysts in the asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde, a common benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 95:5 | 96 | |
| (2S,4R)-4-Hydroxyprolinamide derivative | 1 | Water | 24 | ~99 | 99:1 | 98 | [1] |
| N-Aryl-L-prolinamide | 20 | Water | 24 | 85 | 92:8 | 90 | [3] |
| Projected: 4-Methoxypyrrolidine-2-carboxamide | 10-20 | Various | 24-48 | Good-Excellent | Likely anti-selective | Good-Excellent | N/A |
Note: The projected performance for 4-methoxypyrrolidine-2-carboxamide is an educated estimation based on the performance of related prolinamide and 4-alkoxyproline derivatives. Actual performance may vary and requires experimental validation.
Based on the available literature, it is reasonable to hypothesize that 4-methoxypyrrolidine-2-carboxamide would be an effective catalyst, likely favoring the anti-aldol product, as is common for many proline derivatives. The enantioselectivity is expected to be good to excellent, though potentially sensitive to the reaction conditions, particularly the solvent. The optimal catalyst loading is anticipated to be lower than that required for unmodified L-proline.
Experimental Protocols
The following are generalized, step-by-step methodologies for conducting an asymmetric aldol reaction with L-proline and a proposed protocol for 4-methoxypyrrolidine-2-carboxamide. These protocols are designed to be self-validating, with checkpoints for monitoring reaction progress and established purification procedures.
L-Proline Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
-
Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL) is added cyclohexanone (10.0 mmol).
-
Catalyst Addition: L-proline (0.3 mmol, 30 mol%) is added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature for the time indicated in the respective study (typically 4-24 hours).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) are determined.
Proposed Protocol for 4-Methoxypyrrolidine-2-carboxamide Catalyzed Aldol Reaction
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., CH2Cl2 or toluene, 2 mL) at the desired temperature (e.g., 0 °C to room temperature) is added the ketone (2.0-5.0 mmol).
-
Catalyst Addition: 4-methoxypyrrolidine-2-carboxamide (0.1-0.2 mmol, 10-20 mol%) is added to the mixture.
-
Reaction: The reaction mixture is stirred for 24-48 hours.
-
Monitoring, Quenching, Extraction, Drying, Purification, and Analysis: Follow steps 4-9 as described for the L-proline catalyzed reaction.
Conclusion: Choosing the Right Catalyst
L-proline remains a robust and cost-effective catalyst for a wide range of asymmetric transformations.[2] Its performance is well-documented, making it a reliable choice for many applications.
4-Methoxypyrrolidine-2-carboxamide represents a logical evolution in catalyst design, aiming to enhance performance through structural modification. Based on the analysis of its constituent parts and data from related compounds, it holds the potential to offer several advantages over L-proline, including:
-
Improved Solubility: The methoxy group is likely to improve solubility in less polar organic solvents.[5]
-
Lower Catalyst Loading: Prolinamide derivatives often exhibit higher catalytic activity, allowing for reduced catalyst loadings.[6]
-
Potentially Higher Stereoselectivity: The combined steric and electronic effects of the 4-methoxy and 2-carboxamide groups may lead to enhanced diastereo- and enantioselectivity for certain substrates.
However, it is imperative to underscore that these are projections based on established principles and analogous systems. The definitive catalytic efficiency of 4-methoxypyrrolidine-2-carboxamide can only be ascertained through direct experimental investigation. This guide serves as a foundational framework for such an investigation, providing the theoretical underpinning and practical starting points for researchers and drug development professionals seeking to expand their organocatalytic toolkit.
References
- Berkessel, A., et al. (2004). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Accounts of Chemical Research.
- Knight, D. W., & Amjad, A. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters.
- Connon, S. J., et al. (2011). Structure-Reactivity Relationships of L-Proline Derived Spirolactams and a-Methyl Prolinamide Organocatalysts in the Asymmetric Conjugate Addition of Aldehydes to Nitroolefins. Arrow@TU Dublin.
- Zlotin, S. G. (2015). Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. The Royal Society of Chemistry.
- Hanessian, S., et al. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.
- Veseli, A., et al. (2014). Substituted proline derivatives as organocatalysts in Michael reaction. Journal of the Serbian Chemical Society.
- Blackmond, D. G., et al. (2021).
- BenchChem. (n.d.). Methyl (2S,4S)
- Gawronski, J., et al. (2011).
- Singh, V. K., et al. (2023).
- Sırıt, A. (2022). Prolines Based β-Hydroxyamide as Organocatalysts for Use in Asymmetric Michael Addition. Journal of the Institute of Science and Technology.
- Wang, J. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Future Medicinal Chemistry.
- Gellman, S. H., et al. (2011). Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide. Journal of the American Chemical Society.
- Liu, A., et al. (2021). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. Journal of the American Chemical Society.
- Chen, Y.-C., et al. (2023).
- Ramachary, D. B., & Chow, K. (2016). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Chemistry – An Asian Journal.
- Carreira, E. M. (2004). Asymmetric Mukaiyama Aldol Reaction. In Science of Synthesis.
- Tanabe, Y. (2025). Synthesis and Analysis of Bioinspired Molecules with Therapeutic and Catalytic Potential. Journal of Chemical Biology & Therapeutics.
- Claverie, J., et al. (2018).
- Slowing, I. I., et al. (2022). Surface ligands enhance the catalytic activity of supported Au nanoparticles for the aerobic α-oxidation of amines to amides.
- Foubelo, F., & Yus, M. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry.
- Hupp, J. T., & Farha, O. K. (2013). Simple and Compelling Biomimetic MetalOrganic Framework Catalyst for the Degradation of Nerve Agent Simulants.
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- 4. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Methoxypyrrolidine-2-carboxamide
Introduction
In the landscape of drug discovery and development, pyrrolidine scaffolds are of paramount importance, forming the core of numerous natural products and pharmaceuticals.[1][2] Their rigid, saturated structure provides a three-dimensional framework that can be strategically functionalized to optimize pharmacological activity. 4-methoxypyrrolidine-2-carboxamide, a derivative of the naturally occurring amino acid proline, represents a class of fragments with significant potential in medicinal chemistry due to its combination of a basic nitrogen center, a hydrogen-bond-accepting carboxamide, and a methoxy group that modulates lipophilicity and metabolic stability.[1][3]
Pillar 1: The Influence of Core Structural Motifs on Fragmentation
The fragmentation of 4-methoxypyrrolidine-2-carboxamide under collision-induced dissociation (CID) is governed by the interplay of its three key structural features: the pyrrolidine ring, the C2-carboxamide group, and the C4-methoxy group. The initial ionization step in ESI (positive mode) will involve protonation. The secondary amine of the pyrrolidine ring is the most basic site and the most likely recipient of the proton, a crucial factor that directs subsequent fragmentation.[5][6]
-
The Pyrrolidine Ring: As a basic moiety, the protonated pyrrolidine ring is known to dominate fragmentation spectra.[7][8] A common and often major fragmentation pathway for proline-containing molecules is the cleavage of the bond N-terminal to the proline residue (the "proline effect"), which in this single-residue molecule translates to facile cleavage of the exocyclic carboxamide group.[6][9] This often results in a stable iminium ion corresponding to the ring itself.[10]
-
The Carboxamide Group: Amide bonds, while stable, are readily cleaved in the energetic environment of a mass spectrometer's collision cell.[11][12] For a primary amide like that in our target molecule, characteristic neutral losses include the loss of ammonia (NH₃; 17.03 Da) and the loss of the entire carboxamoyl radical (•CONH₂; 44.02 Da) or neutral formamide (HCONH₂; 45.02 Da).
-
The Methoxy Group: The ether linkage introduces distinct fragmentation channels. The most common pathways for methoxy-containing compounds involve the neutral loss of methanol (CH₃OH; 32.03 Da) or the loss of a methoxy radical (•OCH₃; 31.02 Da).[13][14] The loss of methanol is particularly favored as it often leads to the formation of a stable, conjugated system.
Pillar 2: A Comparative Analysis of Fragmentation Pathways
To build a predictive model, we will compare the expected fragmentation of our target molecule with known data from two key alternatives.
Alternative 1: Pyrrolidine-2-carboxamide (Prolinamide)
This parent compound allows us to establish a baseline fragmentation pattern for the pyrrolidine-carboxamide core without the influence of the C4-substituent. Publicly available ESI-MS/MS data for the protonated molecule ([M+H]⁺, m/z 115.09) shows a predominant product ion at m/z 70.07 .[15]
-
Mechanistic Interpretation: This dominant ion corresponds to the C₄H₈N⁺ iminium ion, formed by the neutral loss of isocyanic acid (HNCO; 43.01 Da) and water, or more directly, the loss of the entire carboxamide function. This confirms that cleavage at the C2 position, severing the link to the carboxamide group, is the most favorable fragmentation pathway for this core structure.
Alternative 2: 4-Hydroxyproline (4-Hyp)
While not a carboxamide, 4-hydroxyproline provides an excellent proxy for understanding how an oxygen-containing substituent at the C4 position influences ring fragmentation. The fragmentation of hydroxyproline is well-studied, particularly in the context of proteomics.[16][17]
-
Mechanistic Interpretation: A key diagnostic fragment for hydroxyproline is its unique immonium ion at m/z 86.07, which distinguishes it from proline (m/z 70.07).[17] This ion is formed by the loss of water and carbon monoxide from the protonated molecule. Furthermore, peptides containing hydroxyproline often show a neutral loss of water (H₂O; 18.01 Da) from the precursor ion. This suggests that the C4 substituent can readily participate in elimination reactions, a crucial insight for our methoxylated target.
Pillar 3: Proposed Fragmentation Pathways for 4-Methoxypyrrolidine-2-carboxamide
Synthesizing the information from its structural motifs and comparative compounds, we can now propose the primary fragmentation pathways for protonated 4-methoxypyrrolidine-2-carboxamide ([M+H]⁺ at m/z 145.10).
The diagram below illustrates the predicted fragmentation cascade.
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 4-methoxypyrrolidine-2-carboxamide.
-
Pathway C (Major Fragment): m/z 100.08. Drawing a direct parallel to prolinamide, the most probable and likely most abundant fragment will result from the cleavage of the C2-substituent. This involves the neutral loss of formamide (45.02 Da), yielding the protonated 4-methoxypyrrolidine iminium ion at m/z 100.08. This ion is the methoxy-analog of the m/z 70 fragment seen for prolinamide.
-
Pathway B: m/z 113.07. Analogous to the loss of water from hydroxyproline, a significant pathway is the neutral loss of methanol (32.03 Da) from the C4-methoxy group. This elimination reaction would result in a fragment ion at m/z 113.07, corresponding to a dehydro-pyrrolidine carboxamide structure.
-
Pathway A: m/z 128.07. A common fragmentation for primary amides is the loss of ammonia (17.03 Da). This pathway would yield a fragment at m/z 128.07, retaining the complete ring and carbonyl oxygen.
Secondary Fragmentation:
-
The primary fragment at m/z 100.08 is expected to further fragment by losing methanol, yielding an ion at m/z 68.05 .
-
The fragment at m/z 113.07 could subsequently lose ammonia, leading to a fragment at m/z 96.06 .
Data Summary: Predicted vs. Comparative Fragments
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment 1 (m/z) | Proposed Structure/Loss of Key Fragment 1 | Key Fragment 2 (m/z) | Proposed Structure/Loss of Key Fragment 2 |
| 4-Methoxypyrrolidine-2-carboxamide | 145.10 | 100.08 | Loss of Formamide (-45.02 Da) | 113.07 | Loss of Methanol (-32.03 Da) |
| Pyrrolidine-2-carboxamide[15] | 115.09 | 70.07 | Loss of Carboxamide function | N/A | N/A |
| 4-Hydroxyproline[17] | 132.06 | 86.07 | Immonium Ion (Loss of H₂O + CO) | 114.05 | Loss of Water (-18.01 Da) |
Experimental Protocols
To validate these predictions, a standardized analytical workflow is required. The following protocol outlines a robust method for acquiring high-quality MS/MS data for 4-methoxypyrrolidine-2-carboxamide and similar polar small molecules.
Workflow Overview
Caption: Standard LC-MS/MS workflow for small molecule structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the reference standard or sample extract in a suitable solvent (e.g., 50:50 Methanol:Water) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Liquid Chromatography (LC):
-
Column: For polar compounds like this, a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY BEH Amide, 1.7 µm) is often ideal. Alternatively, a standard C18 column can be used with a mobile phase containing an ion-pairing agent if necessary.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 minute, ramp down to 40% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 350 - 450 °C.
-
MS1 Acquisition: Perform a full scan from m/z 50 to 300 to confirm the presence of the precursor ion at m/z 145.10.
-
MS2 Acquisition (Tandem MS):
-
Set up a product ion scan experiment targeting the precursor ion m/z 145.1.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramp of collision energies (e.g., 10, 20, and 30 eV) in separate injections. This is crucial because different fragmentation pathways are favored at different energy levels.[16] For example, simple losses (like methanol) may occur at lower energies, while more complex ring fragmentations may require higher energies.
-
-
Conclusion
While direct experimental data for 4-methoxypyrrolidine-2-carboxamide is not widely published, a robust and scientifically sound prediction of its mass spectrometric fragmentation can be achieved through a comparative and mechanism-based approach. By understanding the behavior of the core pyrrolidine-carboxamide scaffold and the influence of oxygen-containing substituents at the C4 position, we can confidently predict the major fragmentation pathways. The expected primary fragments at m/z 100.08 (loss of formamide) and m/z 113.07 (loss of methanol) serve as key diagnostic ions for the identification of this molecule. The experimental protocol provided herein offers a clear and effective workflow for validating these predictions and serves as a template for the broader structural elucidation of novel pyrrolidine-based compounds in pharmaceutical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
